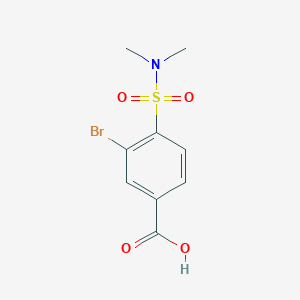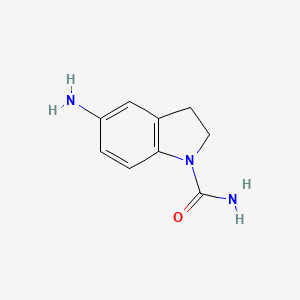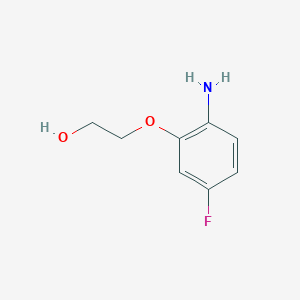
1-Pyrrolidinecarboxamide, N-(3-aminophenyl)-
説明
“1-Pyrrolidinecarboxamide, N-(3-aminophenyl)-” is a chemical compound with the CAS Number: 702638-74-2. It has a linear formula of C11H15N3O . The compound is also known by its IUPAC name, N-(3-aminophenyl)-1-pyrrolidinecarboxamide .
Molecular Structure Analysis
The molecular structure of “1-Pyrrolidinecarboxamide, N-(3-aminophenyl)-” is represented by the formula C11H15N3O . The molecular weight of the compound is 205.26 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Pyrrolidinecarboxamide, N-(3-aminophenyl)-” include a molecular weight of 205.26 . Unfortunately, specific information on other physical and chemical properties like boiling point, melting point, and density were not found in the available resources.科学的研究の応用
Given this context, it is essential to consider broader research themes or related compounds that might share chemical or pharmacological properties with "1-Pyrrolidinecarboxamide, N-(3-aminophenyl)-" to understand potential research applications. These could include studies on:
Drug Metabolism and Pharmacokinetics : Research on compounds with similar structures could provide insights into their metabolism, bioavailability, and elimination, as seen in studies on BMS-690514 and vildagliptin, which detail the metabolic pathways and disposition in humans (Christopher et al., 2010); (He et al., 2009).
Environmental and Dietary Exposures : The examination of environmental exposure to various compounds, including pesticides and dietary carcinogens, could offer a parallel to understanding the environmental significance and health impact of "1-Pyrrolidinecarboxamide, N-(3-aminophenyl)-" (Babina et al., 2012).
Pharmacological Effects and Safety : Studying the pharmacological effects and safety profiles of similar compounds can provide insights into the potential therapeutic applications and safety considerations for "1-Pyrrolidinecarboxamide, N-(3-aminophenyl)-". For instance, research on novel inhibitors like pyrotinib offers perspectives on drug action mechanisms, efficacy, and safety in clinical contexts (Meng et al., 2018).
特性
IUPAC Name |
N-(3-aminophenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-9-4-3-5-10(8-9)13-11(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7,12H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTAQMNPVKRVFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B1517572.png)

![3-[(6-Aminopyridin-3-yl)oxy]benzamide](/img/structure/B1517576.png)
amine](/img/structure/B1517580.png)




amine](/img/structure/B1517587.png)
amine](/img/structure/B1517588.png)
amine](/img/structure/B1517589.png)
![(2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B1517591.png)
amine](/img/structure/B1517593.png)